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Compound of Interest

Compound Name: 6-Ethyl-2-methylpyrimidin-4-amine
CAS No.: 90008-43-8
Cat. No.: B1295718

Get Quote

. J

Technical Reference Guide for Structural Validation[1]
Executive Summary & Chemical Identity

6-Ethyl-2-methylpyrimidin-4-amine is a substituted aminopyrimidine often utilized as a
pharmacophore in the development of kinase inhibitors and antimicrobial agents.[1] Its
structural integrity relies on the precise arrangement of the ethyl group at position 6 and the
methyl group at position 2, flanking the pyrimidine core.

¢ |[UPAC Name: 6-Ethyl-2-methylpyrimidin-4-amine[1][2][3]
o CAS Number: 90008-43-8[1][2][3][4][5]
e Molecular Formula: C

H

N

[1]5]
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e Molecular Weight: 137.18 g/mol [6]

e SMILES:CCclcc(N)nc(C)nl

Synthesis Context & Impurity Logic

Understanding the synthesis route is critical for interpreting spectral "noise" or impurities. The
most common industrial route involves the condensation of Acetamidine with 3-
Oxopentanenitrile (or a derivative like ethyl propionylacetate followed by functional group
interconversion).[1]

Synthesis & Fragmentation Logic (Graphviz)

The following diagram illustrates the primary synthesis pathway and the logical mass
spectrometry fragmentation pattern expected for this molecule.
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Caption: Figure 1. Synthesis logic via condensation and primary Mass Spectrometry
fragmentation pathways.

Nuclear Magnetic Resonance (NMR)
Characterization

The NMR profile is characterized by the asymmetry introduced by the ethyl group versus the
methyl group. The following data represents the expected consensus shifts based on high-
fidelity analogues (e.qg., 2,6-dimethylpyrimidin-4-amine) and substituent chemical shift effects.

Proton NMR ( H NMR)

Solvent: DMSO-d
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| Frequency: 400 MHz[1]

Shift ( Coupling (
Position Multiplicity Integration Lodi
ppm) Hz) S

Assignment

Terminal

6-Et (CH _ methyl of the
1.15-1.20 Triplet (t) 3H 7.6 Hz

) ethyl group.
[1]

Methyl group
between two

2-Me 2.30-2.35 Singlet (s) 3H - nitrogens
(deshielded).
[1]

Methylene

6-Et (CH protons
2.50 - 2.60 Quartet (q) 2H 7.6 Hz attached to
) the aromatic

ring.[1]

Aromatic
proton.[1]
) Shielded by
5-H 6.05 - 6.15 Singlet (s) 1H -
the ortho-
amino group.

[1]

Exchangeabl
e amino
protons.[1]

6.60 - 6.80 Broad (br s) 2H - Shift varies
with

4-NH

concentration

/water.[1]

Critical Interpretation Note:
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 Differentiation: The key differentiator from the isomer 2-ethyl-6-methylpyrimidin-4-amine is
the chemical shift of the singlet methyl.[1] A methyl at position 2 (between two nitrogens) is
typically slightly more deshielded than a methyl at position 6.

e Impurity Flag: Watch for a singlet at ~2.1 ppm (Acetone) or ~3.3 ppm (Water in DMSO)
which can obscure the ethyl quartet if not dry.[1]

Carbon-13 NMR ( C NMR)

Solvent: DMSO-d

| Decoupled[1]
Shift (
Carbon Type Assignment
ppm)
Aliphatic 125 Ethyl terminal CH
2-CH
Aliphatic 25.8
(Methyl group)
Aliphatic 29 2 Ethyl methylene CH
C5 (Ortho to NH
Aromatic 99.8
, highly shielded)
C4 (Attached to NH
Aromatic 163.5
, Ips0)
Aromatic 167.2 C2 (Between nitrogens)
Aromatic 170.1 C6 (Attached to Ethyl)

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for confirming molecular weight and analyzing
fragmentation stability.
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Experimental Parameters (ESI+)

« lonization Mode: Electrospray lonization (ESI), Positive Mode.
e Molecular lon: [M+H]

=138.19 Da.

Fragmentation Pattern (El - 70eV)

For GC-MS analysis (Electron Impact), the fragmentation follows standard pyrimidine

pathways:
m/z Intensity Fragment Identity Mechanism
M Molecular lon (Stable
137 100% _
aromatic system).[1]
Loss of hydrogen
1 40-60% ) common in alkyl-
36 0-609 [M-H] ( lkyl
pyrimidines).[1]
[M-CH Loss of terminal
122 20-30% | methyl from the ethyl
group.[1]
[M-C
McLafferty-like
109 10-15% H rearrangement (loss
] of ethylene).[1]
[C
Ring breakdown
42 Variable A product (acetonitrile
N] fragment).[1]

Infrared Spectroscopy (FT-IR)
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Method: KBr Pellet or ATR[1]
The IR spectrum confirms the presence of the primary amine and the aromatic heterocycle.

3300 - 3450 cm

: Strong, broad doublet.[1] Characteristic of primary amine N-H stretching (asymmetric and
symmetric).

e 2960 - 2870 cm

: Medium intensity.[1] C-H stretching (Aliphatic ethyl/methyl groups).[1]
e 1640 - 1650 cm

: Strong.[1] N-H bending (Scissoring vibration).[1]
e 1580 - 1600 cm

: Strong.[1] C=N stretching and pyrimidine ring breathing modes.

e 800-850cm

: Medium.[1] C-H out-of-plane bending (Isolated aromatic proton at C5).[1]

Analytical Protocol: Purity Verification

To ensure the synthesized or purchased material meets "Drug Development” standards (>98%
purity), follow this rapid validation workflow:

e Solubility Check: Dissolve 10 mg in 0.6 mL DMSO-d

. The solution should be clear and colorless. Turbidity suggests inorganic salts (e.g., NaCl,
NH

Cl from synthesis).

e 1H NMR Acquisition: Acquire 16 scans.

o Pass Criteria: Integral ratio of Aromatic Proton (1H) to Methyl Singlet (3H) must be 1:3
(£0.05).[1]
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o Fail Criteria: Presence of extra singlets in the 2.0-2.5 ppm region (indicates regioisomers).

[1]

¢ LC-MS Confirmation: Run a gradient from 5% to 95% Acetonitrile/Water (+0.1% Formic
Acid).[1]

o Pass Criteria: Single peak at [M+H]+ 138.2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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